2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide
Overview
Description
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide can be compared with other similar compounds, such as:
- 2-chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide
- 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPPBBMIDFWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)NC(=O)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218496 | |
Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72965-47-0 | |
Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72965-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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